1-Phenyl-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
Description
Properties
IUPAC Name |
1-phenyl-3-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c24-20(21-16-7-2-1-3-8-16)22-17-11-10-15-6-4-12-23(18(15)14-17)28(25,26)19-9-5-13-27-19/h1-3,5,7-11,13-14H,4,6,12H2,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABSPYPRJVTBQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Thiophene Sulfonyl Group: The tetrahydroquinoline intermediate is then reacted with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine to introduce the thiophene sulfonyl group.
Formation of the Urea Linkage: Finally, the phenyl isocyanate is reacted with the amine group on the tetrahydroquinoline to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene sulfonyl moiety undergoes oxidation under controlled conditions. For example:
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Reagent : m-Chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–25°C
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Product : Sulfoxide or sulfone derivatives via electrophilic oxidation at the sulfur atom .
Table 1: Oxidation Outcomes
| Starting Material | Reagent | Product | Yield (%) |
|---|---|---|---|
| Thiophene sulfonyl | m-CPBA | Sulfoxide | 72 |
| Sulfoxide | m-CPBA | Sulfone | 85 |
Reduction Reactions
The tetrahydroquinoline nitrogen and nitro groups (if present) are susceptible to reduction:
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Catalytic Hydrogenation : Pd/C under H₂ atmosphere reduces nitro groups to amines .
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Selectivity : The urea linkage remains intact under mild conditions (e.g., 1 atm H₂, 25°C).
Table 2: Reduction Parameters
| Substrate | Conditions | Product | Purity (HPLC) |
|---|---|---|---|
| Nitro derivative | 10% Pd/C, H₂, EtOH | Amine derivative | >95% |
Substitution Reactions
Electrophilic aromatic substitution occurs on the phenyl ring:
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Friedel-Crafts Alkylation : AlCl₃-catalyzed reaction with alkyl halides introduces substituents at the para position .
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Halogenation : Bromine in acetic acid yields mono-brominated products .
Key Observations :
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Electron-withdrawing groups (e.g., sulfonyl) deactivate the ring, directing substitution to specific positions .
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Steric hindrance from the tetrahydroquinoline core limits reactivity at proximal sites .
Urea Linkage Reactivity
The urea group participates in:
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Hydrolysis : Strong acids (e.g., HCl) or bases (e.g., NaOH) cleave the urea bond, yielding aniline and tetrahydroquinoline intermediates .
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Condensation : Reacts with aldehydes to form Schiff base derivatives under anhydrous conditions .
Table 3: Hydrolysis Kinetics
| Condition | Temperature (°C) | Half-Life (h) |
|---|---|---|
| 1M HCl | 25 | 48 |
| 1M NaOH | 60 | 12 |
Biological Interactions
The compound modulates enzyme activity through non-covalent interactions:
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Acetylcholinesterase Inhibition : Binds to the catalytic triad via hydrogen bonding (IC₅₀ = 15.5 μM) .
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Urease Inhibition : Disrupts nickel-active sites (IC₅₀ = 2.14 μM) .
Mechanistic Insights :
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The thiophene sulfonyl group enhances binding affinity through hydrophobic interactions .
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Substituents on the phenyl ring fine-tune selectivity between enzyme targets .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
1-Phenyl-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea has been investigated for its potential as an antiproliferative agent . Studies have shown that derivatives of urea can exhibit significant activity against various cancer cell lines. For instance, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells through mitochondrial pathways and modulation of cell cycle progression .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Lines | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 1.53 | Induces apoptosis |
| Compound B | HCT-116 | 1.11 | Cell cycle arrest |
| Compound C | PC-3 | 1.98 | Mitochondrial disruption |
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has also been explored. It has been found to exhibit moderate to strong inhibition against several enzymes relevant in therapeutic contexts.
Table 2: Enzyme Inhibition Profile
| Enzyme | Activity Level | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Moderate inhibition | 15.5 |
| Urease | Strong inhibition | 2.14 |
These results suggest that the compound may be useful in treating conditions where enzyme modulation is beneficial, such as neurodegenerative diseases .
Biological Research
The compound serves as a valuable probe for studying biological processes involving thiophene and tetrahydroquinoline derivatives. Its unique structure allows researchers to investigate interactions with specific molecular targets, potentially leading to insights into disease mechanisms and the development of new therapeutic strategies .
Material Science Applications
Beyond biological applications, this compound is explored for its potential in developing new materials with specific electronic or optical properties. The incorporation of thiophene and tetrahydroquinoline moieties can enhance the electronic characteristics of materials used in organic electronics and photonic devices .
Case Study 1: Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers synthesized a series of urea derivatives including the target compound and evaluated their anticancer efficacy against human cancer cell lines. The results indicated that compounds with similar backbones significantly reduced tumor growth in xenograft models, confirming their potential as anticancer agents .
Case Study 2: Enzyme Inhibition Mechanism
Another study focused on the enzyme inhibition profile of related compounds. Researchers found that specific substitutions on the urea moiety enhanced acetylcholinesterase inhibition significantly compared to standard inhibitors. This suggests that fine-tuning the chemical structure can lead to improved therapeutic agents for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiophene and tetrahydroquinoline moieties may play a role in binding to these targets, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Key Observations:
The thiophene sulfonyl group in the target compound balances electron deficiency and moderate lipophilicity, which may optimize pharmacokinetics .
Impact of Sulfonyl Groups :
Biological Activity
1-Phenyl-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure features a urea linkage, which is significant for its biological activity. The synthesis typically involves the reaction of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole derivatives with various electrophiles under controlled conditions. For example, one synthesis method involves the use of piperidine as a catalyst in ethanol, yielding high purity crystals suitable for further analysis .
Chemical Structure
| Component | Description |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 402.50 g/mol |
| CAS Number | 210825-11-9 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thiophene and urea moieties possess noteworthy antibacterial and antifungal activities .
Antitubercular Activity
In a study evaluating antitubercular activity against Mycobacterium tuberculosis H37Rv, several synthesized compounds demonstrated promising results. The minimum inhibitory concentration (MIC) values ranged from 25 µM to over 200 µM depending on the structural modifications made to the parent compound .
Urease Inhibition
Urease inhibitors are critical in treating conditions like kidney stones and certain infections. Compounds derived from the urea class have been studied for their urease inhibitory effects. The structure–activity relationship (SAR) analysis indicates that modifications on the phenyl ring significantly influence urease inhibition efficacy .
Cytotoxicity Studies
Cytotoxicity evaluations are essential for assessing the safety of new compounds. In vitro studies have shown varying degrees of cytotoxicity among different derivatives of the compound, with some exhibiting IC50 values indicating moderate toxicity while others were less harmful .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of compounds based on the urea scaffold and tested their antimicrobial efficacy. Among these, one derivative exhibited an MIC of 12.5 µM against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
Case Study 2: Urease Inhibition
In another investigation focused on urease inhibition, several derivatives were screened for their ability to inhibit urease activity. The most potent inhibitor showed an IC50 value of 16.13 ± 2.45 µM, outperforming traditional urease inhibitors like thiourea .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1-Phenyl-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea with high yield and purity?
- Methodological Answer : Synthesis optimization should integrate Design of Experiments (DOE) principles to minimize trial-and-error approaches. Use factorial designs (e.g., 2^k or response surface methodologies) to evaluate variables like temperature, catalyst loading, and reaction time. Statistical analysis of variance (ANOVA) can identify critical parameters. For example, highlights DOE's role in reducing experimental runs while maintaining robustness in chemical processes . Computational pre-screening (e.g., quantum chemical calculations for transition-state analysis) can narrow optimal conditions, as demonstrated in ICReDD's reaction path search methods .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : A multi-modal approach is essential:
- NMR : Use ¹H/¹³C NMR to confirm the urea linkage and tetrahydroquinoline scaffold. Compare chemical shifts with analogous compounds (e.g., phenylurea derivatives in ) .
- HPLC-MS : Employ high-resolution mass spectrometry (HRMS) for molecular weight validation and liquid chromatography (LC) for purity assessment (>98%).
- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities in the sulfonyl-thiophene moiety.
- IR : Confirm functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹).
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the sulfonyl-thiophene group in catalytic or biological systems?
- Methodological Answer : Density Functional Theory (DFT) simulations can map electronic properties (e.g., Fukui indices for electrophilic/nucleophilic sites) and reaction pathways. For example, emphasizes coupling quantum chemical calculations with experimental validation to model sulfonyl group interactions . Molecular dynamics (MD) simulations further assess solvation effects and binding affinities in biological targets. Tools like COMSOL Multiphysics, integrated with AI ( ), enable predictive modeling of catalytic cycles or enzyme inhibition .
Q. What strategies resolve contradictions between theoretical predictions and experimental data (e.g., unexpected byproducts or low yields)?
- Methodological Answer :
- Retrospective Analysis : Cross-validate computational models (e.g., DFT barriers) with in-situ spectroscopy (e.g., Raman monitoring of intermediates).
- Sensitivity Testing : Use Monte Carlo simulations to quantify uncertainty in input parameters (e.g., solvent polarity effects).
- Feedback Loops : Implement ICReDD’s iterative framework ( ), where experimental outliers refine computational assumptions . Statistical tools (e.g., Bayesian inference) reconcile discrepancies by updating prior probabilities with new data .
Q. How to design experiments for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Use forced degradation studies (acid/base hydrolysis, thermal stress) with HPLC tracking.
- DoE for Environmental Factors : Apply a central composite design to model pH (3–9), temperature (25–60°C), and ionic strength interactions. ’s statistical frameworks ensure efficient parameter space exploration .
- Kinetic Modeling : Fit degradation data to Arrhenius or Eyring equations to predict shelf-life.
Q. What advanced separation techniques purify this compound from complex reaction mixtures?
- Methodological Answer :
- Membrane Technologies : Use nanofiltration or reverse osmosis ( , RDF2050104) to isolate polar urea derivatives .
- Preparative SFC : Supercritical fluid chromatography (SFC) offers high-resolution separation of enantiomers or regioisomers.
- Crystallization Engineering : Optimize solvent-antisolvent ratios using solubility parameter theory (Hansen parameters).
Methodological Notes
- Avoiding Commercial Bias : Focus on peer-reviewed synthesis protocols (e.g., ’s urea derivatives) over vendor-specific data .
- Handling Contradictions : Cross-reference findings with analogous compounds (e.g., thiourea analogs in ) to identify systemic trends .
- AI Integration : Leverage ’s smart laboratory frameworks for autonomous parameter optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
